N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide
Description
N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-12-20(8-5-9-22-13)17(21)19-16-18-11-15(23-16)10-14-6-3-2-4-7-14/h2-4,6-7,11,13H,5,8-10,12H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQQNDFJQBYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide typically involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The chemical structure of the compound is confirmed using various spectroscopic methods such as IR, NMR, and MS . Industrial production methods may involve the use of polymeric nanoscale carriers to improve the solubility and targeted delivery of the compound .
Chemical Reactions Analysis
N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride and triethylamine in dry 1,4-dioxane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been extensively studied for its antineoplastic activity. It has shown cytotoxic effects against various tumor cell lines, including human hepatocarcinoma HepG2 and rat glioma C6 cell lines . Additionally, it has been used in the development of novel polymeric carriers for targeted drug delivery, improving the efficacy and selectivity of antitumor drugs . Its applications extend to chemistry, biology, medicine, and industry, where it is used in the synthesis of other biologically active compounds and as a reagent in various analytical techniques .
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. It exerts its effects by inducing cytotoxicity in tumor cells, leading to cell death. The compound’s interaction with polymeric carriers enhances its solubility and targeted delivery, increasing its efficacy against tumor cells .
Comparison with Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-methyl-1,4-oxazepane-4-carboxamide can be compared with other thiazole derivatives such as N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide and 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol These compounds share similar biological activities but differ in their chemical structures and specific applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
